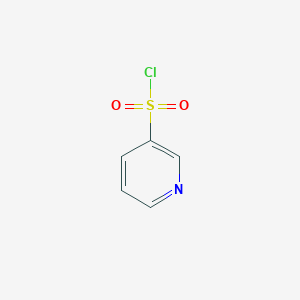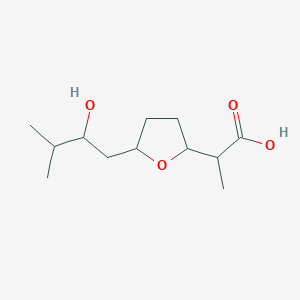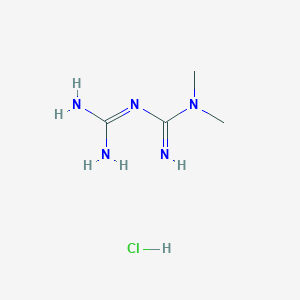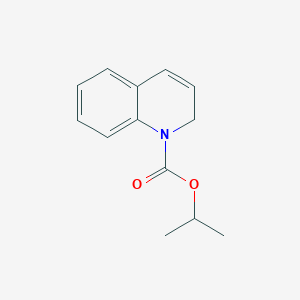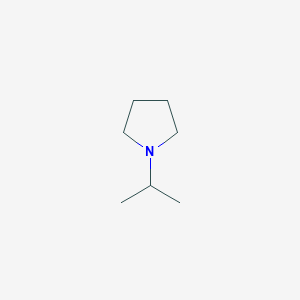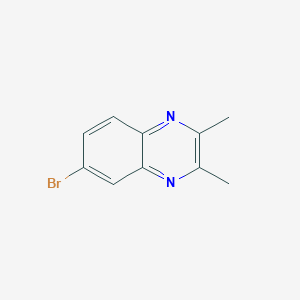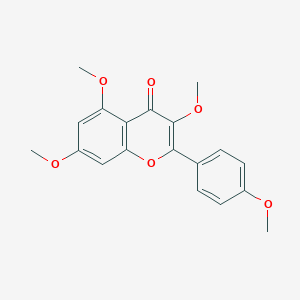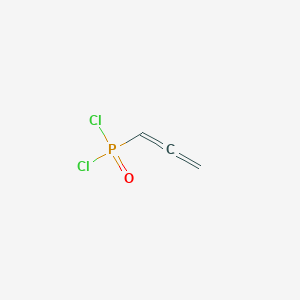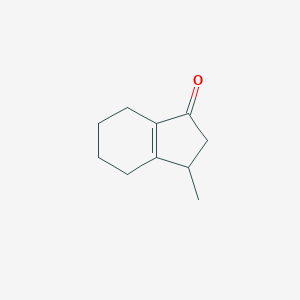
3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is a bicyclic organic compound that is commonly used in scientific research. It has a wide range of applications, including as a precursor for the synthesis of other compounds, as a reagent in chemical reactions, and as a tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in various biological processes. It has also been shown to modulate the activity of ion channels, which are involved in the regulation of neuronal and muscular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one are diverse and depend on the specific application. It has been shown to have antioxidant properties, which may be useful in the treatment of various diseases such as cancer and Alzheimer's disease. It has also been shown to have antibacterial and antifungal properties, which may be useful in the development of new antibiotics. In addition, 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one has been shown to have analgesic and anti-inflammatory properties, which may be useful in the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one in lab experiments is its high yield synthesis method. This allows for large quantities of the compound to be produced quickly and efficiently. Another advantage is its diverse range of applications, which allows for a wide range of experiments to be conducted. However, one limitation is its relatively high cost compared to other compounds. This may limit its use in certain experiments where cost is a factor.
Orientations Futures
There are many future directions for the use of 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one in scientific research. One direction is the development of new compounds based on its structure, which may have novel biological activities. Another direction is the study of its effects on various biological processes, such as the regulation of ion channels and the inhibition of enzymes. Additionally, the use of 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one in drug discovery and development may lead to the development of new treatments for various diseases.
Applications De Recherche Scientifique
3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one has a wide range of applications in scientific research. It is commonly used as a precursor for the synthesis of other compounds, such as indene derivatives, which have various biological activities. It is also used as a reagent in chemical reactions, such as the reduction of ketones and the synthesis of heterocyclic compounds. In addition, 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is used as a tool for studying various biological processes, such as the inhibition of enzymes and the modulation of ion channels.
Propriétés
Numéro CAS |
18631-68-0 |
|---|---|
Nom du produit |
3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
3-methyl-2,3,4,5,6,7-hexahydroinden-1-one |
InChI |
InChI=1S/C10H14O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h7H,2-6H2,1H3 |
Clé InChI |
XAIDJKMHAGUWQN-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C2=C1CCCC2 |
SMILES canonique |
CC1CC(=O)C2=C1CCCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



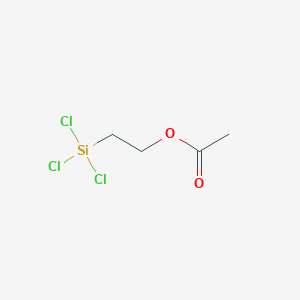
![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)
